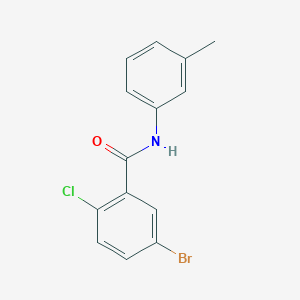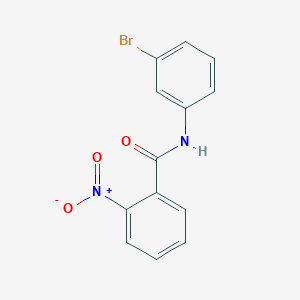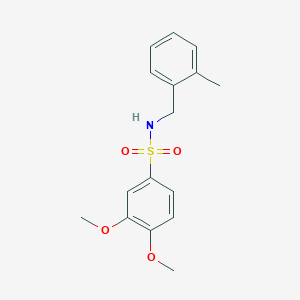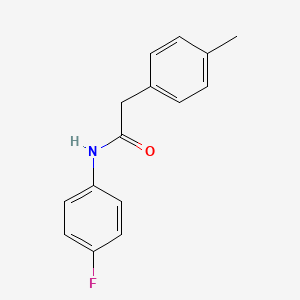
2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs in the world. In
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are a type of lipid molecule that are involved in the inflammatory response. By inhibiting COX, 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues. In addition, 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
实验室实验的优点和局限性
One advantage of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the role of inflammation in various disease states. However, there are also some limitations to its use in lab experiments. For example, 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can have off-target effects that may complicate the interpretation of results. In addition, its use in animal models may not accurately reflect its effects in humans.
未来方向
There are many potential future directions for research on 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide. One area of interest is its potential use in the treatment of cancer. Some studies have suggested that 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide may have anti-tumor effects, possibly through its ability to reduce inflammation and oxidative stress. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Some studies have suggested that 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide may have neuroprotective effects, possibly through its ability to reduce inflammation and oxidative stress in the brain. Finally, there is also interest in developing new formulations of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide that may be more effective or have fewer side effects than the currently available formulations.
合成方法
Diclofenac can be synthesized through a multi-step process starting with 2,5-dichloroaniline and 2-methoxy-5-nitrobenzoic acid. The two compounds are reacted in the presence of a base and a catalyst to form the amide bond between them. The resulting product is then further purified and crystallized to yield pure 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, gout, and menstrual pain. In addition, 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVAINLCSDEVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)


![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)
![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
